molecular formula C11H11N3O B11898338 N-(5-aminoquinolin-3-yl)acetamide

N-(5-aminoquinolin-3-yl)acetamide

Cat. No.: B11898338
M. Wt: 201.22 g/mol
InChI Key: CQGMVBKAARRONZ-UHFFFAOYSA-N
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Description

N-(5-aminoquinolin-3-yl)acetamide is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring The presence of an amino group at the 5-position and an acetamide group at the 3-position of the quinoline ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminoquinolin-3-yl)acetamide typically involves the reaction of 5-aminoquinoline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{5-aminoquinoline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminoquinolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-aminoquinolin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-aminoquinolin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    8-aminoquinoline: Another quinoline derivative with an amino group at the 8-position.

    N-(2-aminoquinolin-3-yl)acetamide: Similar structure but with the amino group at the 2-position.

    Quinoline-3-carboxamide: A quinoline derivative with a carboxamide group at the 3-position.

Uniqueness

N-(5-aminoquinolin-3-yl)acetamide is unique due to the specific positioning of the amino and acetamide groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(5-aminoquinolin-3-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-7(15)14-8-5-9-10(12)3-2-4-11(9)13-6-8/h2-6H,12H2,1H3,(H,14,15)

InChI Key

CQGMVBKAARRONZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC=C2N=C1)N

Origin of Product

United States

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